N-(4-acetylphenyl)-1-benzothiophene-3-carboxamide N-(4-acetylphenyl)-1-benzothiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 886629-26-1
VCID: VC4182074
InChI: InChI=1S/C17H13NO2S/c1-11(19)12-6-8-13(9-7-12)18-17(20)15-10-21-16-5-3-2-4-14(15)16/h2-10H,1H3,(H,18,20)
SMILES: CC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=CC=CC=C32
Molecular Formula: C17H13NO2S
Molecular Weight: 295.36

N-(4-acetylphenyl)-1-benzothiophene-3-carboxamide

CAS No.: 886629-26-1

Cat. No.: VC4182074

Molecular Formula: C17H13NO2S

Molecular Weight: 295.36

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-1-benzothiophene-3-carboxamide - 886629-26-1

Specification

CAS No. 886629-26-1
Molecular Formula C17H13NO2S
Molecular Weight 295.36
IUPAC Name N-(4-acetylphenyl)-1-benzothiophene-3-carboxamide
Standard InChI InChI=1S/C17H13NO2S/c1-11(19)12-6-8-13(9-7-12)18-17(20)15-10-21-16-5-3-2-4-14(15)16/h2-10H,1H3,(H,18,20)
Standard InChI Key WFYHICIKAMKGJX-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=CC=CC=C32

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(4-Acetylphenyl)-1-benzothiophene-3-carboxamide features a planar benzothiophene ring system (a fused benzene and thiophene moiety) substituted at the 3-position with a carboxamide group. The carboxamide nitrogen is further linked to a 4-acetylphenyl group, introducing a ketone functionality at the para position of the aromatic ring. This arrangement creates a conjugated system that may influence the compound’s electronic properties and biological interactions .

The molecular structure is defined by the following key features:

  • Benzothiophene core: Provides rigidity and aromaticity, facilitating π-π stacking interactions.

  • Carboxamide linker: Introduces hydrogen-bonding capabilities through the NH and carbonyl groups.

  • 4-Acetylphenyl substituent: Adds a hydrophobic moiety with potential electron-withdrawing effects due to the acetyl group .

Table 1: Comparative Molecular Properties of N-(4-Acetylphenyl)-1-Benzothiophene-3-Carboxamide and Analogs

PropertyN-(4-Acetylphenyl)-1-Benzothiophene-3-Carboxamide N-(4-Acetylphenyl)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-CarboxamideN-(3-Acetylphenyl)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide
Molecular FormulaC17_{17}H13_{13}NO2_{2}SC17_{17}H17_{17}NO2_{2}SC17_{17}H17_{17}NO2_{2}S
Molecular Weight (g/mol)295.36299.4299.39
Key Structural FeatureFully aromatic benzothiophenePartially saturated tetrahydrobenzothiophenePartially saturated tetrahydrobenzothiophene with 3-acetyl substitution

Synthesis and Preparation

Plausible Synthetic Routes

The synthesis of N-(4-acetylphenyl)-1-benzothiophene-3-carboxamide can be inferred from methods used for analogous compounds. A two-step approach is proposed:

  • Formation of 1-Benzothiophene-3-Carbonyl Chloride:
    Reacting 1-benzothiophene-3-carboxylic acid with thionyl chloride (SOCl2\text{SOCl}_2) or oxalyl chloride in anhydrous dichloromethane generates the corresponding acid chloride. This intermediate is highly reactive, facilitating subsequent amide bond formation .

  • Coupling with 4-Aminoacetophenone:
    The acid chloride reacts with 4-aminoacetophenone in dry acetone or tetrahydrofuran (THF) under inert conditions. Triethylamine may be added to scavenge HCl, driving the reaction to completion. Monitoring via thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase confirms reaction progress .

1-Benzothiophene-3-carbonyl chloride+4-AminoacetophenoneBase, Dry SolventN-(4-Acetylphenyl)-1-benzothiophene-3-carboxamide+HCl\text{1-Benzothiophene-3-carbonyl chloride} + \text{4-Aminoacetophenone} \xrightarrow{\text{Base, Dry Solvent}} \text{N-(4-Acetylphenyl)-1-benzothiophene-3-carboxamide} + \text{HCl}

Optimization Considerations

  • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) may enhance reaction rates but require rigorous drying to prevent hydrolysis of the acid chloride .

  • Temperature: Reactions typically proceed at 0–5°C initially, followed by gradual warming to room temperature to control exothermicity .

  • Purification: Recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane mixtures yields pure product .

Comparative Analysis with Structural Analogs

Impact of Benzothiophene Saturation

The fully aromatic benzothiophene core in N-(4-acetylphenyl)-1-benzothiophene-3-carboxamide confers greater rigidity compared to tetrahydro derivatives. This rigidity may:

  • Enhance binding affinity to planar enzyme active sites.

  • Reduce metabolic oxidation at the thiophene ring.

  • Increase melting points (predicted mp 180–190°C vs. 160–170°C for tetrahydro analogs) .

Substituent Position Effects

Moving the acetyl group from the 4-position (target compound) to the 3-position (as in N-(3-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide) alters dipole moments and hydrogen-bonding patterns. These changes can significantly affect solubility and target selectivity.

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